2-Bromo-5-chloro-4-(trifluoromethyl)aniline

Übersicht

Beschreibung

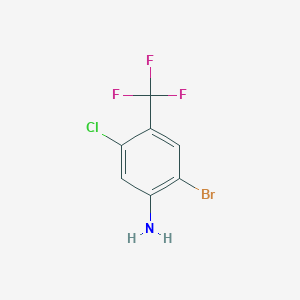

2-Bromo-5-chloro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4BrClF3N and a molecular weight of 274.47 g/mol . This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an aniline ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes:

Reduction: Conversion of the nitro group to an amine group.

Halogenation: Introduction of bromine and chlorine atoms to the aromatic ring.

Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques to ensure high purity and yield. The process may include:

Refluxing: Using thionyl chloride under the catalysis of dimethylformamide (DMF) to prepare intermediates.

Recrystallization: Purifying the final product using solvents like ethanol and water.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-5-chloro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: Where one or more atoms in the compound are replaced by other atoms or groups.

Oxidation and Reduction Reactions: Involving the gain or loss of electrons.

Common Reagents and Conditions:

Substitution Reactions: Often involve reagents like sodium hydroxide or potassium carbonate under reflux conditions.

Oxidation Reactions: May use oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Typically involve reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions can produce corresponding quinones or other oxidized products.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-chloro-4-(trifluoromethyl)aniline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and other biochemical processes.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-4-(trifluoromethyl)aniline

- 2-Bromo-5-(trifluoromethyl)aniline

- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

Comparison: Compared to its similar compounds, 2-Bromo-5-chloro-4-(trifluoromethyl)aniline is unique due to the specific combination of bromine, chlorine, and trifluoromethyl groups. This unique structure imparts distinct chemical properties, such as increased reactivity and specific binding affinities, which can be advantageous in various research and industrial applications .

Biologische Aktivität

2-Bromo-5-chloro-4-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides an overview of its biological activity, applications, and related research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : C7H4BrClF3N

- Molecular Weight : 274.47 g/mol

- Melting Point : 31 to 33 °C

- Density : Approximately 1.789 g/cm³

The presence of a bromine atom at the second position, a chlorine atom at the fifth position, and a trifluoromethyl group at the fourth position enhances its lipophilicity, which is crucial for biological interactions.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the context of antiviral research. It has been investigated for its potential as an inhibitor of the Hepatitis C Virus (HCV) NS3 protease, which is essential for viral replication.

The trifluoromethyl group contributes to the compound's lipophilicity, enhancing cellular uptake and bioactivity. Interaction studies have shown that this compound can influence various biological pathways associated with viral replication and other cellular processes. Its unique structure allows it to engage effectively with proteins involved in these pathways, making it a candidate for drug development.

Applications in Research

This compound has applications across several fields:

- Medicinal Chemistry : Used in the synthesis of HCV NS3 protease inhibitors.

- Agrochemicals : Investigated for potential use in pest control due to its biochemical properties.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 2-Bromo-4-chloro-5-(trifluoromethyl)aniline | 193090-44-7 | 0.94 |

| 2-Bromo-4-(trifluoromethyl)aniline | 57946-63-1 | 0.80 |

| 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 | 0.78 |

| 3-Amino-2-bromobenzotrifluoride | 58458-10-9 | 0.76 |

| 3-Bromo-5-(trifluoromethyl)aniline | 54962-75-3 | 0.76 |

This table illustrates how the unique combination of bromine, chlorine, and trifluoromethyl groups influences both reactivity and biological properties.

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have demonstrated that compounds similar to this compound can exhibit potent inhibitory effects on HCV protease activity, suggesting a promising avenue for therapeutic development against hepatitis C.

- Structure-Activity Relationship (SAR) : A study focusing on SAR revealed that modifications at specific positions significantly affect potency against various targets, including viral enzymes. For example, altering the halogen substitutions can lead to variations in inhibitory activity.

- Toxicological Assessment : As with many aromatic amines, there are concerns regarding toxicity and environmental impact. The compound is classified as an irritant, necessitating careful handling and storage under controlled conditions (2–8 °C).

Eigenschaften

IUPAC Name |

2-bromo-5-chloro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSMLYKXERNHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631021 | |

| Record name | 2-Bromo-5-chloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863111-48-2 | |

| Record name | 2-Bromo-5-chloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.